(5-Fluoro-4-methylpyridin-2-yl)boronic acid
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Description
(5-Fluoro-4-methylpyridin-2-yl)boronic acid is a useful research compound. Its molecular formula is C6H7BFNO2 and its molecular weight is 154.94. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura coupling reactions , a type of palladium-catalyzed carbon-carbon bond-forming reaction. In this context, the targets are the carbon atoms that the boronic acid is coupling with.
Mode of Action
In the context of Suzuki-Miyaura coupling, (5-Fluoro-4-methylpyridin-2-yl)boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group (in this case, the 5-Fluoro-4-methylpyridin-2-yl group) from boron to palladium. The palladium then forms a new carbon-carbon bond with another organic molecule .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of complex organic molecules . The exact downstream effects would depend on the specific context in which the reaction is being used.
Pharmacokinetics
The metabolism and excretion of boronic acids are generally rapid .
Result of Action
The primary result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved in the reaction.
Action Environment
The efficacy and stability of this compound, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is typically performed under mild conditions and is tolerant of a wide range of functional groups . The reaction may be affected by the presence of certain functional groups or impurities in the reaction mixture .
Properties
IUPAC Name |
(5-fluoro-4-methylpyridin-2-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2/c1-4-2-6(7(10)11)9-3-5(4)8/h2-3,10-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGKSYCHOPPGKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=N1)F)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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